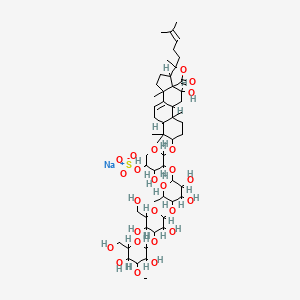

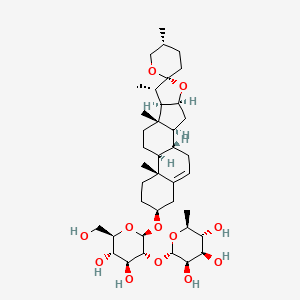

Prosapogenin A

説明

Synthesis Analysis

The synthesis of Prosapogenin A involves complex biosynthetic pathways. One study identified a trillin rhamnosyltransferase from Dioscorea zingiberensis, which is involved in the biosynthesis of Prosapogenin A .Molecular Structure Analysis

The molecular structure of Prosapogenin A is characterized by 21 defined stereocentres . Its average mass is 722.902 Da and its mono-isotopic mass is 722.424133 Da .Chemical Reactions Analysis

Prosapogenin A is involved in complex chemical reactions. For instance, it has been found to induce apoptosis in human cancer cells via inhibition of the STAT3 signaling pathway and glycolysis .Physical And Chemical Properties Analysis

Prosapogenin A is a compound with the molecular formula C39H62O12. Its average mass is 722.902 Da and its mono-isotopic mass is 722.424133 Da .科学的研究の応用

1. Application in Cancer Treatment

- Summary of the Application: Prosapogenin A has been found to induce apoptosis in human cancer cells in vitro. It does this by inhibiting the STAT3 signaling pathway and glycolysis .

- Methods of Application: The study investigated the effects of Prosapogenin A on apoptosis, the STAT3 signaling pathway, and glycometabolism in cancer cells .

- Results: The results indicated that Prosapogenin A induced growth inhibition and apoptosis in HeLa, HepG2, and MCF-7 cells. It also inhibited the STAT3 signaling pathway and modulated the expression of glycometabolism-related genes .

2. Application in Enzymatic Preparation

- Summary of the Application: Prosapogenin A has been used in the enzymatic preparation of 20 (S)-Ginsenoside Rh1 from Ginsenosides Re and Rg1 .

- Methods of Application: A lactase preparation from Penicillium sp. was found to nearly quantitatively hydrolyze ginsenosides Re and Rg1 to a minor saponin, 20 (S)-ginsenoside Rh1 .

- Results: This is the first report on the enzymatic preparation of ginsenoside Rh1 with a high efficiency .

3. Application in Dioscorea zingiberensis Saponins Conversion

- Summary of the Application: Prosapogenin A is a secondary saponin in Dioscorea zingiberensis and has shown remarkable pharmacological effects .

- Methods of Application: This study aimed to establish an eco-friendly strategy for the preparation of Prosapogenin A from plant material. Physical separation was employed to recycle starch and cellulose, and then D101 resin and polyamide packed-bed column was incorporated for purification of total steroidal saponins (TSS) .

- Results: After these pretreatments, the purity of TSS was largely increased to 83.2% with recovery at 87.6%, which was subjected to enzymatic hydrolysis. Consequently, TSS was almost completely hydrolyzed to Prosapogenin A, while the highest yield reached 5.62% .

4. Application in Steroidal Hormone Drug Synthesis

- Summary of the Application: Diosgenin, a naturally occurring steroidal saponin present in a wide range of Dioscorea plants, is a critical pharmaceutical precursor for the synthesis of hundreds of steroidal drugs . Prosapogenin A is used in the production of diosgenin .

- Methods of Application: The endophytic fungus Fusarium sp. CPCC 400226 was screened for the microbial biotransformation of Dioscorea zingiberensis in submerged fermentation (SmF) .

- Results: Over 80% of the steroidal saponins in Dioscorea zingiberensis were converted into diosgenin, presenting a ∼3-fold increase in diosgenin yield .

5. Application in Diosgenin Production via Microbial Biocatalysis

- Summary of the Application: A new medium for clean diosgenin production via efficient microbial biocatalysis of the root of Dioscorea zingiberensis C. H. Wright (DZW) was developed .

- Methods of Application: The Box–Behnken design (BBD) in combination with the Plackett–Burman design (PBD) was used to determine the medium compositions for Fusarium strains .

- Results: With 21.16 g/L of wheat bran, 9.60 g/L of phosphate, and 1.97 g/L of Tween-80, the diosgenin yield was 2.28%, i.e., 3.17 mg/L/h .

6. Application in Protogracillin Hydrolysis

- Summary of the Application: Prosapogenin A is a secondary steroidal saponin in Dioscorea zingiberensis tubers, and has more superior pharmacological activities than its primary form .

- Methods of Application: This study aimed to establish an eco-friendly strategy for the preparation of Prosapogenin A from plant material .

7. Application in Steroidal Hormone Drug Synthesis

- Summary of the Application: Diosgenin, a naturally occurring steroidal saponin present in a wide range of Dioscorea plants, is a critical pharmaceutical precursor for the synthesis of hundreds of steroidal drugs . Prosapogenin A is used in the production of diosgenin .

- Methods of Application: The endophytic fungus Fusarium sp. CPCC 400226 was screened for the microbial biotransformation of Dioscorea zingiberensis in submerged fermentation (SmF) .

- Results: Over 80% of the steroidal saponins in Dioscorea zingiberensis were converted into diosgenin, presenting a ∼3-fold increase in diosgenin yield .

8. Application in Diosgenin Production via Microbial Biocatalysis

- Summary of the Application: A new medium for clean diosgenin production via efficient microbial biocatalysis of the root of Dioscorea zingiberensis C. H. Wright (DZW) was developed .

- Methods of Application: The Box–Behnken design (BBD) in combination with the Plackett–Burman design (PBD) was used to determine the medium compositions for Fusarium strains .

- Results: With 21.16 g/L of wheat bran, 9.60 g/L of phosphate, and 1.97 g/L of Tween-80, the diosgenin yield was 2.28%, i.e., 3.17 mg/L/h .

9. Application in Protogracillin Hydrolysis

- Summary of the Application: Prosapogenin A is a secondary steroidal saponin in Dioscorea zingiberensis tubers, and has more superior pharmacological activities than its primary form .

- Methods of Application: This study aimed to establish an eco-friendly strategy for the preparation of Prosapogenin A from plant material .

Safety And Hazards

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31-,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXIQHTUNGFJIC-FOAHKCLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prosapogenin A | |

CAS RN |

19057-67-1 | |

| Record name | Prosapogenin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19057-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prosapogenin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019057671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROGENIN III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220IAS5QO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

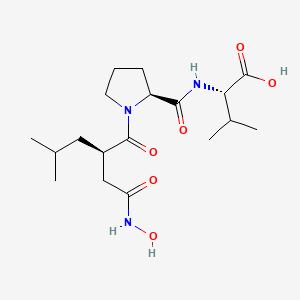

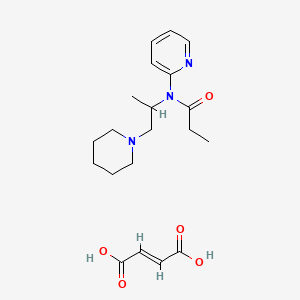

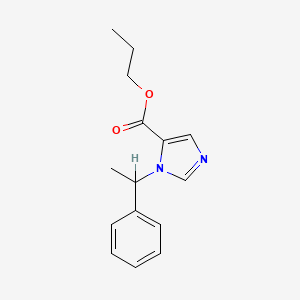

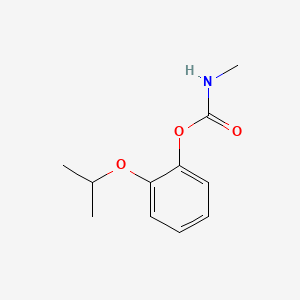

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。